オキサセプロール
概要
説明
オキサセプロールは、主に変形性関節症の治療に使用される抗炎症薬です。それは天然に存在するアミノ酸であるL-プロリンから誘導されています。この化合物は、白血球の接着と遊走を阻害することにより、炎症を軽減します .
科学的研究の応用
Oxaceprol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of amino acid derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Primarily used in the treatment of osteoarthritis, with ongoing research into its potential for treating other inflammatory conditions.
Industry: Utilized in the development of topical gels and other pharmaceutical formulations
作用機序
オキサセプロールは、白血球の接着と遊走を阻害することにより効果を発揮します。この作用により、炎症が軽減され、変形性関節症に関連する痛みが軽減されます。関与する正確な分子標的と経路は完全に解明されていませんが、結合組織の代謝に影響すると考えられています .
生化学分析
Biochemical Properties
Oxaceprol interacts with various biomolecules, predominantly white blood cells . It inhibits the adhesion and migration of these cells, thereby playing a crucial role in biochemical reactions associated with inflammation .
Cellular Effects
Oxaceprol has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the adhesion and migration of white blood cells
Molecular Mechanism
The molecular mechanism of Oxaceprol primarily involves the inhibition of white blood cell adhesion and migration
Temporal Effects in Laboratory Settings
It has been observed that Oxaceprol and corticosteroids reduced knee swelling by 20.5% and 24.5% respectively within 4 weeks in osteoarthritic rabbits .
Dosage Effects in Animal Models
In animal models, Oxaceprol has been administered at a dose of 1.023 mg/kg in rabbits . The effects of Oxaceprol vary with different dosages, and it has been observed to reduce knee swelling and minimize pain in osteoarthritic rabbits
Metabolic Pathways
It is known that Oxaceprol is derived from L-proline, a DNA-encoded amino acid
準備方法
合成経路と反応条件
オキサセプロールは、L-プロリンと無水酢酸の反応によって合成できます。このプロセスは、L-プロリンのアセチル化を含み、最終生成物が形成されます。この反応は、通常、メタノールまたはクロロホルムなどの有機溶媒中で、制御された温度および圧力条件下で行われます .
工業生産方法
工業環境では、オキサセプロールの生産は、L-プロリンの大規模なアセチル化を含みます。このプロセスは、高収率と高純度のために最適化され、薄膜水和と受動的ローディングなどの高度な技術が使用されることが多く、効率的な生産が保証されます .
化学反応の分析
反応の種類
オキサセプロールは、以下を含むいくつかの種類の化学反応を受けます。
酸化: オキサセプロールは、さまざまな誘導体を形成するために酸化することができます。
還元: この化合物は、特定の条件下で還元されて異なる生成物を生成することができます。
置換: オキサセプロールは、置換反応に参加し、その置換基の1つが別の置換基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: さまざまなハロゲン化剤を置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまなオキサセプロールの誘導体が含まれ、これらは異なる薬理学的特性と用途を持つ可能性があります .
科学研究の応用
オキサセプロールは、幅広い科学研究の用途があります。
化学: アミノ酸誘導体の研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスと炎症への影響について調査されています。
医学: 主に変形性関節症の治療に使用されており、他の炎症性疾患の治療における可能性について研究が進んでいます。
類似化合物との比較
類似化合物
ジクロフェナク: 痛みと炎症に一般的に使用される非ステロイド系抗炎症薬。
イブプロフェン: 広く使用されている別の非ステロイド系抗炎症薬。
L-プロリン: オキサセプロールが誘導される親化合物。
独自性
オキサセプロールは、白血球の接着と遊走を阻害する能力において独自であり、これは、主にシクロオキシゲナーゼ酵素を阻害することにより作用する他の非ステロイド系抗炎症薬とは異なります。この独特の作用機序は、変形性関節症の治療におけるその有効性と安全性プロファイルに貢献しています .
特性
IUPAC Name |
(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046410 | |
Record name | Oxaceprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33996-33-7 | |
Record name | Oxaceprol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33996-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaceprol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaceprol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Proline, 1-acetyl-4-hydroxy-, (4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxaceprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxaceprol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXACEPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Oxaceprol in treating osteoarthritis?
A1: Unlike traditional NSAIDs that inhibit cyclooxygenase enzymes, Oxaceprol's mechanism of action is not fully understood. Research suggests it primarily functions by reducing leukocyte adherence to endothelial cells and subsequent infiltration into synovial joints, thereby mitigating inflammation and joint damage []. [] further supports this by showing Oxaceprol's effectiveness in inhibiting leukocyte adherence in an antigen-induced arthritis mouse model.
Q2: How does Oxaceprol compare to NSAIDs in terms of its effects on joint inflammation?
A2: While both Oxaceprol and NSAIDs aim to reduce joint inflammation, their mechanisms differ. Oxaceprol primarily targets leukocyte infiltration [], while NSAIDs inhibit prostaglandin synthesis. Interestingly, Oxaceprol seems more potent in inhibiting periarticular soft tissue inflammation compared to Indomethacin, a common NSAID, but shows less impact on cartilage breakdown in the adjuvant arthritis model [].
Q3: What is the molecular formula and weight of Oxaceprol?
A3: The molecular formula of Oxaceprol (N-acetyl-L-hydroxyproline) is C7H11NO4, and its molecular weight is 173.17 g/mol.
Q4: Are there any spectroscopic data available for Oxaceprol?
A4: While specific spectroscopic data isn't detailed in the provided abstracts, studies mention the use of techniques like Fourier transform infrared (FTIR) and Differential Scanning Calorimetry (DSC) to characterize Oxaceprol-loaded nanoparticles []. These techniques help confirm the successful encapsulation and absence of interactions between Oxaceprol and the polymer matrix.
Q5: Has there been research on formulating Oxaceprol for targeted drug delivery, particularly to joints affected by osteoarthritis?
A5: Yes, researchers have explored encapsulating Oxaceprol within Poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted intra-articular administration []. This method aims to achieve controlled release of the drug directly into the affected joint, potentially enhancing therapeutic efficacy and minimizing systemic side effects.
Q6: How is Oxaceprol absorbed, distributed, metabolized, and excreted in the body?
A6: Studies in beagle dogs demonstrate that Oxaceprol is absorbed after both oral and intramuscular administration, achieving peak plasma levels between 20-30 minutes and 2-2.5 hours, respectively []. Interestingly, Oxaceprol is not metabolized in the body and is excreted exclusively through the kidneys within 72 hours post-administration [].
Q7: What is the evidence supporting the efficacy of Oxaceprol in treating osteoarthritis?
A7: Several clinical trials have explored Oxaceprol's efficacy in managing osteoarthritis. One double-blind, placebo-controlled study demonstrated a statistically significant improvement in pain after exercise in patients with knee or hip osteoarthritis treated with Oxaceprol for three weeks []. A pragmatic trial also showed improvements in quality of life, reduced NSAID consumption, and decreased pain scores in patients receiving Oxaceprol alongside conventional osteoarthritis treatment for a year [].
Q8: How does the efficacy of Oxaceprol compare to other commonly used analgesics, such as Tramadol, in managing osteoarthritis pain?
A8: Randomized controlled trials comparing Oxaceprol with Tramadol for knee osteoarthritis have shown comparable efficacy in reducing pain, stiffness, and improving physical function, as measured by the WOMAC index [, ]. These findings suggest that Oxaceprol could be a viable alternative to low-potency opioids like Tramadol, particularly considering its potentially safer side effect profile.
Q9: Has the efficacy of Oxaceprol been investigated in animal models of osteoarthritis?
A9: While the provided abstracts lack details on specific animal models, one study mentions a comparative evaluation of intra-articular Oxaceprol with conventional therapies in an unspecified osteoarthritis animal model []. This indicates the existence of preclinical research exploring Oxaceprol's therapeutic potential.
Q10: Are there any known drug interactions with Oxaceprol?
A10: While specific drug interactions aren't extensively discussed in the provided abstracts, one study mentions a potential interaction between Oxaceprol and Fluindione []. Another abstract investigates this interaction further [], highlighting the need to consider potential drug interactions in clinical practice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。